L-Histidine hydrochloride
Overview
Description
Histidine monohydrochloride is a derivative of the essential amino acid histidine. It is commonly used in biochemical research and pharmaceutical applications. Histidine itself is crucial for various biological processes, including protein synthesis, enzyme activity, and the production of histamine, a vital compound in immune responses .
Mechanism of Action
Target of Action
L-Histidine hydrochloride primarily targets the biosynthesis of proteins and is a precursor to several important molecules. It is required for the production of histamine , a vital inflammatory agent in immune responses . It is also involved in the synthesis of carnosine , a dipeptide found in high concentrations in skeletal muscles and the brain .
Mode of Action
L-Histidine interacts with its targets through various mechanisms. It can be degraded to glutamate by histidiase, urocanase, and imidazolonepropionase . It is also the precursor of histamine by the action of histidine decarboxylase .
Biochemical Pathways
L-Histidine is involved in several biochemical pathways. It is biosynthesized from ATP, 5-phosphoribosyl-1-pyrophosphate (PRPP), and glutamine . It is also a key player in the histaminergic system and has unique roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species .
Result of Action
The molecular and cellular effects of L-Histidine’s action are diverse. It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia . It also plays a significant role in various biological mechanisms, including the formation of hemoglobin .
Action Environment
The action, efficacy, and stability of L-Histidine can be influenced by various environmental factors. For instance, changes in pH can trigger large protein conformational changes . Furthermore, L-Histidine is a noteworthy amino acid as the human body cannot synthesize it and must be obtained through diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidine monohydrochloride is typically synthesized through the fermentation of bacterial cultures. The process involves the following steps :
Fermentation: Bacterial cultures are grown in a controlled environment to produce histidine.
Purification: The histidine is then purified through various filtration and crystallization techniques.
Hydrochloride Formation: The purified histidine is reacted with hydrochloric acid to form histidine monohydrochloride.
Drying and Packaging: The final product is dried and packaged under controlled conditions to ensure purity and stability.
Industrial Production Methods: Industrial production of histidine monohydrochloride follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced bioreactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Histidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: Histidine can be oxidized to form urocanic acid, which plays a role in the immune response of the skin.
Decarboxylation: Histidine decarboxylase catalyzes the conversion of histidine to histamine, a critical mediator in allergic reactions.
Substitution: The imidazole ring in histidine can participate in substitution reactions, often involving metal ions like copper and zinc.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide under controlled pH conditions.
Decarboxylation: Requires the enzyme histidine decarboxylase and occurs under physiological conditions.
Substitution: Often involves metal salts and occurs in aqueous solutions at neutral pH.
Major Products:
Urocanic Acid: Formed from the oxidation of histidine.
Histamine: Produced through the decarboxylation of histidine.
Metal Complexes: Formed through substitution reactions involving the imidazole ring.
Scientific Research Applications
Histidine monohydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Histidine monohydrochloride is unique due to its specific role in histamine production and its involvement in various metabolic pathways. Similar compounds include:
Histidine: The parent amino acid, essential for protein synthesis and enzyme activity.
Histidine Hydrochloride: Another derivative used in similar applications but may differ in solubility and stability.
Histidine Methyl Ester: Used in research for studying enzyme kinetics and protein interactions.
Histidine monohydrochloride stands out due to its high purity and specific applications in biopharmaceutical manufacturing and research .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNVYOVQUKYSC-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70605-39-9, 6027-02-7 | |
Record name | Poly(L-histidine hydrochloride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Histidine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3020700 | |
Record name | L-Histidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Histidine hydrochloride | |
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Record name | L-Histidine hydrochloride | |
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CAS No. |
645-35-2, 1007-42-7, 6459-59-2 | |
Record name | (-)-Histidine monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Histidine hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histidine monohydrochloride [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histidine, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Histidine, hydrochloride (1:1) | |
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Record name | L-Histidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-histidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Histidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HISTIDINE MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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